molecular formula C24H19ClFNO4S B2803006 [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114658-34-2

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No. B2803006
CAS RN: 1114658-34-2
M. Wt: 471.93
InChI Key: OQSHCBXJAZYUOW-UHFFFAOYSA-N
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Description

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19ClFNO4S and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Heterocycles and Synthesis

The compound has been investigated within the context of synthesizing novel heterocyclic compounds, contributing to the development of new chemical entities. Research demonstrated the synthesis of various heterocycles, including dihydro-pyrano[3,2-c][2,1]benzothiazinones and pyrano[3,2-c][1,2]thiazinones, indicating the versatility of the chemical framework for generating diverse structural analogs (Coppo & Fawzi, 1998).

Crystal and Molecular Structure Analysis

The structural characterization of side products in the synthesis of benzothiazinones related to anti-tuberculosis drug candidates highlights the relevance of the compound in drug discovery. Crystallographic analysis helps in understanding the structural basis of drug action and optimizing drug design (Eckhardt et al., 2020).

Chemical Transformations and Mechanistic Insights

Research on benzothiazinone derivatives revealed insights into chemical transformations and reaction mechanisms. The reaction of chloro-benzothiazinones with "push-pull" enamines showcases the compound's utility in synthesizing 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives, offering a window into the reactivity and potential applications of these moieties in medicinal chemistry (Nazarenko et al., 2008).

DFT and Computational Studies

The compound and its derivatives have been subject to computational studies, including density functional theory (DFT) analysis, to predict molecular properties, stability, and reactivity. These studies contribute to a deeper understanding of the molecular characteristics and facilitate the design of molecules with desired properties (Huang et al., 2021).

properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-3-31-19-9-5-16(6-10-19)24(28)23-14-27(18-8-4-15(2)20(25)13-18)21-12-17(26)7-11-22(21)32(23,29)30/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSHCBXJAZYUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.